molecular formula C18H20BrN3O3S B2836497 methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate CAS No. 1207005-58-0

methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate

Cat. No.: B2836497
CAS No.: 1207005-58-0
M. Wt: 438.34
InChI Key: OLGAQRATXZHONV-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be formed through cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

    Attachment of the Pyrrolidinyl Moiety: The pyrrolidinyl group can be attached through nucleophilic substitution or addition reactions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can occur at the carbonyl group or the imidazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, imidazole derivatives are often studied for their enzyme inhibition properties. This compound could potentially be used to investigate the inhibition of specific enzymes or receptors.

Medicine

Medicinally, compounds with similar structures have been explored for their antimicrobial, antifungal, and anticancer activities. This compound might be evaluated for similar therapeutic potentials.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate would depend on its specific biological target. Generally, imidazole derivatives interact with enzymes or receptors, inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinyl moiety could improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-phenyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    Methyl 2-(5-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.

Uniqueness

The presence of the bromophenyl group in methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate makes it unique compared to its analogs. Bromine atoms can significantly influence the compound’s electronic properties, reactivity, and biological interactions, potentially leading to enhanced activity or selectivity in various applications.

Properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S/c1-25-17(24)11-22-15(13-4-6-14(19)7-5-13)10-20-18(22)26-12-16(23)21-8-2-3-9-21/h4-7,10H,2-3,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGAQRATXZHONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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